molecular formula C19H19N7O B10980351 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide

Cat. No.: B10980351
M. Wt: 361.4 g/mol
InChI Key: PESNVCWWLWBEDQ-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic compound featuring a triazolopyridine core and a triazolylmethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it can be used as a probe to study enzyme interactions and binding affinities due to its triazole and pyridine moieties.

Medicine

Medically, this compound shows potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, it can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the application. The triazole and pyridine rings are known to interact with metal ions and other biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-phenylbutanamide
  • 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazolopyridine core fused with a butanamide moiety and a phenyl group substituted with a triazole. The structural complexity contributes to its diverse biological activities.

Property Value
Molecular Formula C₁₈H₁₈N₄O
Molecular Weight 314.37 g/mol
CAS Number 1052543-81-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of triazolo compounds can inhibit cancer cell proliferation. For example, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may act on kinases involved in cancer progression, similar to other triazolo derivatives that have shown promising inhibition profiles .

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : The compound's structure allows it to bind effectively to target enzymes or receptors, disrupting their normal function.
  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to cytotoxicity against tumor cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related triazolo compounds:

Case Study 1: Antitumor Activity

A study evaluated the efficacy of triazolo derivatives against A549 and MCF-7 cell lines. The most potent derivative exhibited an IC50 of approximately 0.15 μM against MCF-7 cells and showed significant apoptosis induction through Annexin V-FITC staining assays .

Case Study 2: Enzyme Inhibition

Another research highlighted the enzyme inhibition properties of triazolo compounds against c-Met kinase. The lead compound demonstrated an IC50 value of 48 nM in enzymatic assays, indicating strong potential for therapeutic applications in oncology .

Summary Table of Biological Activities

Activity Type Description IC50 Values (µM)
AntitumorInhibition of proliferation in A549 cells0.83
AntitumorInhibition of proliferation in MCF-7 cells0.15
Enzyme Inhibitionc-Met kinase inhibition0.048

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide

InChI

InChI=1S/C19H19N7O/c27-19(6-3-5-18-24-23-17-4-1-2-11-26(17)18)22-16-9-7-15(8-10-16)12-25-14-20-13-21-25/h1-2,4,7-11,13-14H,3,5-6,12H2,(H,22,27)

InChI Key

PESNVCWWLWBEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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